[(Trifluoromethyl)thio]acetic acid
CAS No.: 2408-17-5
Cat. No.: VC2441198
Molecular Formula: C3H3F3O2S
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.
![[(Trifluoromethyl)thio]acetic acid - 2408-17-5](/images/structure/VC2441198.png)
Specification
CAS No. | 2408-17-5 |
---|---|
Molecular Formula | C3H3F3O2S |
Molecular Weight | 160.12 g/mol |
IUPAC Name | 2-(trifluoromethylsulfanyl)acetic acid |
Standard InChI | InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) |
Standard InChI Key | CDXSCTQQQWTJNJ-UHFFFAOYSA-N |
SMILES | C(C(=O)O)SC(F)(F)F |
Canonical SMILES | C(C(=O)O)SC(F)(F)F |
Introduction
Chemical Identity and Structure
[(Trifluoromethyl)thio]acetic acid is characterized by its distinctive molecular structure featuring a trifluoromethyl group (-CF₃) connected to a sulfur atom, which in turn is bonded to an acetic acid framework. This arrangement creates a compound with unique chemical properties and reactivity.
Basic Identifiers
The compound can be identified through several standardized chemical identifiers as shown in the table below:
Identifier Type | Value |
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CAS Number | 2408-17-5 |
IUPAC Name | 2-(trifluoromethylsulfanyl)acetic acid |
Molecular Formula | C₃H₃F₃O₂S |
Molecular Weight | 160.12 g/mol |
Standard InChI | InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) |
Standard InChIKey | CDXSCTQQQWTJNJ-UHFFFAOYSA-N |
SMILES | C(C(=O)O)SC(F)(F)F |
Canonical SMILES | C(C(=O)O)SC(F)(F)F |
PubChem Compound | 3386253 |
The compound is also known by several synonyms, including:
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2-((Trifluoromethyl)thio)acetic acid
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Acetic acid, [(trifluoromethyl)thio]-
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Acetic acid, 2-[(trifluoromethyl)thio]-
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2-[(trifluoromethyl)sulfanyl]acetic acid
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Trifluoromethylsulfanyl-acetic acid
Structural Characteristics
The structure of [(trifluoromethyl)thio]acetic acid consists of three main components:
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An acetic acid backbone (-CH₂COOH)
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A sulfur atom serving as a linking group
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A trifluoromethyl group (-CF₃)
This arrangement creates a molecule with an interesting electronic distribution, as the highly electronegative fluorine atoms withdraw electron density from the carbon in the CF₃ group, influencing the reactivity of the entire molecule .
Physical Properties
[(Trifluoromethyl)thio]acetic acid exists as a colorless liquid with a pungent odor similar to that of vinegar, attributed to the acetic acid component of its structure.
Physical State and Appearance
The compound typically appears as a liquid at room temperature with distinct organoleptic properties that reflect its chemical composition .
Key Physical Parameters
The compound's physical properties contribute to its behavior in various chemical environments:
Property | Value/Description |
---|---|
Physical State | Liquid |
Color | Colorless |
Odor | Pungent (similar to vinegar) |
Solubility | Soluble in water and various organic solvents |
Predicted Collision Cross Section [M+H]⁺ | 134.5 Ų |
Predicted Collision Cross Section [M-H]⁻ | 128.3 Ų |
The compound's polar nature contributes significantly to its solubility profile, making it miscible with both aqueous and organic media. This versatility in solubility enhances its utility in various chemical reactions and applications .
Chemical Properties and Reactivity
The chemical behavior of [(trifluoromethyl)thio]acetic acid is largely influenced by its functional groups and the electronic effects of the trifluoromethyl moiety.
Functional Group Reactivity
The compound contains two principal functional groups that define its reactivity:
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The carboxylic acid group (-COOH): This group can participate in typical carboxylic acid reactions including esterification, amidation, and acid-base reactions.
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The trifluoromethylthio group (-SCF₃): This group enhances the compound's reactivity in various synthetic pathways and contributes to its unique chemical properties .
Electronic Effects
The presence of the trifluoromethyl group significantly influences the compound's electronic properties:
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The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which influences the reactivity of the sulfur atom and the adjacent methylene group.
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This electronic distribution affects the acidity of the carboxylic acid group, potentially making it more acidic than typical carboxylic acids .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of [(trifluoromethyl)thio]acetic acid and related compounds, highlighting the ongoing interest in trifluoromethylthio-containing molecules.
Electrophilic Trifluoromethylthiolation
One method involves the use of electrophilic SCF₃ sources to introduce the trifluoromethylthio group:
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Various N-based electrophiles like succinimide, phthalimide, and saccharin-based reagents serve as SCF₃-transfer agents.
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Reactions typically proceed through the formation of a trifluoromethylthio cation intermediate, although computational studies suggest this cation often rearranges to [⁺CF₂SF] during the reaction process .
Nucleophilic Substitution Approaches
Nucleophilic methods utilize the trifluoromethanethiolate anion (SCF₃⁻) as a nucleophile:
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Silver trifluoromethanethiolate (AgSCF₃) can be used as a source of the SCF₃⁻ anion.
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Copper-catalyzed reactions can facilitate the in-situ formation of trifluoromethanethiolate.
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Microwave-assisted nucleophilic substitution using ionic liquids like [bmim][I] (butyl methylimidazolium iodide) has been reported to enhance reaction efficiency .
Stereospecific SN2 Reactions
For the preparation of optically active derivatives:
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Stereospecific SN2-type reactions using enantiomerically enriched α-chlorocarboxylic esters as substrates have been developed.
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These reactions can achieve high levels of stereoselectivity, with isolated yields up to 80% and enantiospecificity up to 98% .
Applications and Significance
[(Trifluoromethyl)thio]acetic acid has diverse applications across multiple scientific disciplines, primarily due to the unique properties conferred by the trifluoromethylthio group.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
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It functions as a precursor for synthesizing more complex sulfur-containing molecules.
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The trifluoromethylthio group can be incorporated into other structures to modify their properties.
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Its reactivity allows for further derivatization through its carboxylic acid functionality.
Medicinal Chemistry Applications
In drug development, trifluoromethylthio-containing compounds offer several advantages:
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The SCF₃ group has one of the highest values on Hansch's lipophilicity scale (π = 1.44), even higher than the CF₃ group (π = 0.88), enhancing membrane permeability and bioavailability of drug candidates.
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The increased lipophilicity can improve the biological availability and metabolic stability of pharmaceutical compounds.
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The electronic properties of the group can influence binding affinity to biological targets .
Comparison with Other Fluorine-Containing Groups
The trifluoromethylthio group offers distinct advantages compared to other fluorine-containing substituents:
Substituent | Hansch Lipophilicity Value (π) | Relative Size | Electronic Effect |
---|---|---|---|
-SCF₃ | 1.44 | Larger | Strongly electron-withdrawing |
-CF₃ | 0.88 | Medium | Strongly electron-withdrawing |
-OCF₃ | 1.04 | Medium | Electron-withdrawing |
-F | 0.14 | Small | Electron-withdrawing |
This high lipophilicity value makes SCF₃-containing compounds particularly valuable in drug design where lipid solubility is a critical factor .
Related Compounds
Several compounds structurally related to [(trifluoromethyl)thio]acetic acid have been synthesized and studied, providing a broader context for understanding its properties and applications.
Derivatives and Analogs
Notable derivatives and structurally related compounds include:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Relationship to [(Trifluoromethyl)thio]acetic acid |
---|---|---|---|---|
Ethyl 2-(trifluoromethylsulfanyl)acetate | - | C₅H₇F₃O₂S | 188.01 | Ethyl ester derivative |
2-(2,2,2-trifluoroethylsulfanyl)acetic acid | 675-68-3 | C₄H₅F₃O₂S | 174.14 | Homologated version with CF₃CH₂S- group |
3-[(Trifluoromethyl)thio]benzeneacetic acid | 239080-04-7 | C₉H₇F₃O₂S | 236.21 | Aromatic derivative with benzene ring |
2-((Trifluoromethyl)thio)ethanamine hydrochloride | - | C₃H₆ClF₃NS | 171.6 | Amine derivative |
These related compounds expand the structural diversity of trifluoromethylthio-containing molecules and offer additional options for applications in organic synthesis and medicinal chemistry .
Structure-Property Relationships
The comparison of [(trifluoromethyl)thio]acetic acid with its related compounds reveals several structure-property relationships:
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The addition of aromatic groups (as in 3-[(trifluoromethyl)thio]benzeneacetic acid) typically increases lipophilicity further.
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Esterification (as in ethyl 2-(trifluoromethylsulfanyl)acetate) tends to reduce water solubility while increasing solubility in organic solvents.
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Replacing the carboxylic acid with other functional groups (e.g., amines) significantly alters the reactivity profile and potential applications of the compounds .
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